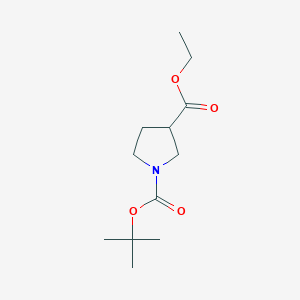![molecular formula C16H15NO B063496 2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile CAS No. 175135-33-8](/img/structure/B63496.png)
2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile is an organic compound with the molecular formula C16H15NO. It is known for its applications in various fields such as medicinal chemistry and material science. The compound is characterized by the presence of a nitrile group attached to a phenyl ring, which is further substituted with a 4-methylbenzyl group.
Mechanism of Action
Target of Action
The primary target of 2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile, also known as O4I1, is the Oct3/4 gene . Oct3/4 is a transcription factor that plays a crucial role in maintaining pluripotency and self-renewal of embryonic stem cells .
Mode of Action
O4I1 acts as an inducer of Oct3/4 expression and translation in diverse human cell lines . It enhances Oct3/4 gene expression and increases Oct3/4 protein levels . This compound also promotes Oct3/4-mediated transcriptional activation .
Pharmacokinetics
It is soluble in dmf and dmso, suggesting potential bioavailability .
Result of Action
O4I1 promotes the expression of pluripotency-associated genes in human neonatal foreskin fibroblasts . It also induces Oct3/4 expression and translation in terminally differentiated human fibroblasts . This suggests that O4I1 may have potential applications in regenerative medicine.
Preparation Methods
The synthesis of 2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile typically involves the reaction of 4-methylbenzyl chloride with 4-hydroxybenzyl cyanide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents like Grignard reagents, leading to the formation of ketones or alcohols.
Scientific Research Applications
2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile can be compared with similar compounds such as:
2-{4-[(4-Methoxybenzyl)oxy]phenyl}acetonitrile: This compound has a methoxy group instead of a methyl group, which can influence its chemical reactivity and biological activity.
4-{[(4-Methylphenyl)methoxy]benzeneacetonitrile}: This compound has a similar structure but with different substituents, leading to variations in its properties and applications.
Properties
IUPAC Name |
2-[4-[(4-methylphenyl)methoxy]phenyl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-13-2-4-15(5-3-13)12-18-16-8-6-14(7-9-16)10-11-17/h2-9H,10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTNMUACVLPQQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379146 |
Source


|
| Record name | {4-[(4-Methylphenyl)methoxy]phenyl}acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-33-8 |
Source


|
| Record name | 4-[(4-Methylphenyl)methoxy]benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(4-Methylphenyl)methoxy]phenyl}acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [1-(hydroxymethyl)-2-butenyl]-, 1,1-dimethylethyl ester, [S-(E)]-](/img/structure/B63422.png)







![(1S)-1-(2,6-difluorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B63441.png)



